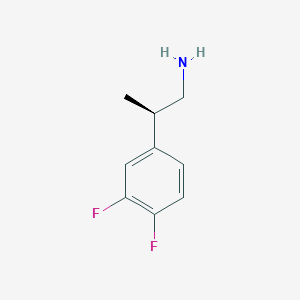
(2R)-2-(3,4-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,4-Difluorophenyl)propan-1-amine: is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,4-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-difluorophenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes and advanced chiral resolution methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can further reduce the amine group to form primary amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Materials Science: Incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(3,4-Difluorophenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
(2R)-2-(3,4-Dichlorophenyl)propan-1-amine: Similar structure with chlorine substituents instead of fluorine.
(2R)-2-(3,4-Dimethylphenyl)propan-1-amine: Similar structure with methyl substituents instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in (2R)-2-(3,4-Difluorophenyl)propan-1-amine imparts unique electronic properties, affecting its reactivity and interactions with biological targets.
Stereochemistry: The (2R)-configuration may result in different biological activity compared to its (2S)-enantiomer.
Properties
IUPAC Name |
(2R)-2-(3,4-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMFVYVHCPFET-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Thiomorpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B2553851.png)
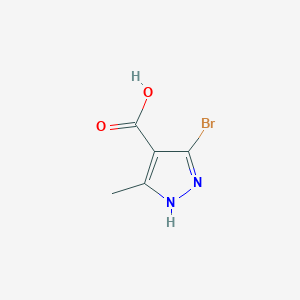
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)
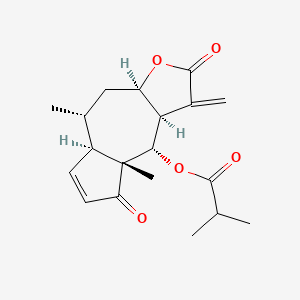
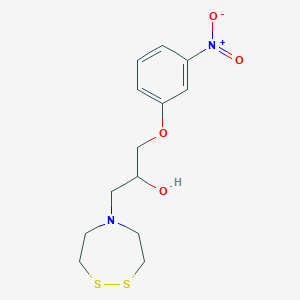

![3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2553862.png)
![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)
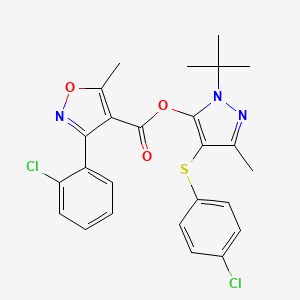

![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2553874.png)
